4-amino-1-methyl-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-4(7)2-5(9)6(8)10/h2-3H,7H2,1H3,(H2,8,10) |
InChI Key |
VFWAWGNLESCBDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1 Methyl 1h Pyrrole 2 Carboxamide and Its Derivatives
Established Synthetic Routes and Reaction Conditions
A notable synthesis of a derivative, 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide, has also been reported, underscoring the accessibility of this scaffold for further chemical exploration.
Condensation Reactions for Pyrrole (B145914) Ring Formation
The formation of the pyrrole ring is a fundamental step in the synthesis of these compounds. The Paal-Knorr synthesis is a classic and widely used method for this purpose. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The mechanism of the Paal-Knorr synthesis for pyrroles involves the initial formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. Subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring.
While the Paal-Knorr reaction is a powerful tool, its application to the direct synthesis of 4-aminopyrroles would require appropriately substituted 1,4-dicarbonyl precursors which may not be readily available.
Amidation Strategies for Carboxamide Linkage
The formation of the carboxamide bond is a critical step in the synthesis of the title compound and its derivatives. This is typically achieved by coupling the corresponding pyrrole-2-carboxylic acid or its activated form with an amine.
Commonly, the carboxylic acid is converted to a more reactive species, such as an acyl chloride or is activated in situ using coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HBT) are frequently used to facilitate this transformation. google.com Another effective coupling agent is a cyclic alkyltriphosphonate anhydride. google.com
Titanium tetrachloride (TiCl4) has also been shown to mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov For the synthesis of pyrrole-2-carboxamides, the reaction can be carried out by treating the corresponding pyrrole-2-carboxylic acid with an amine in the presence of a suitable coupling agent and a base, such as triethylamine, in an inert solvent like dimethylformamide (DMF).
A general method for the amidation of unprotected amino acids using Lewis acids like B(OCH₂CF₃)₃ or group (IV) metal salts has also been explored, which could be applicable under specific conditions. nih.gov
Alkylation and Reductive Amination Approaches
The introduction of the methyl group at the N-1 position of the pyrrole ring is a key structural feature of the target compound. In the established synthesis starting from 1-methylpyrrole (B46729), this feature is already incorporated in the starting material. researchgate.net
The 4-amino group is typically introduced by the reduction of a nitro group at the 4-position. This is a common and effective strategy in aromatic chemistry. The nitration of the pyrrole ring, followed by reduction, is a key step in the synthesis of the methyl 4-amino-1-methylpyrrole-2-carboxylate intermediate. researchgate.net Common reducing agents for converting a nitro group to an amine include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation.
Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is another powerful method for forming C-N bonds. However, its direct application to form the 4-amino group on a pre-existing pyrrole ring would require a suitable ketone precursor at the 4-position, which might be challenging to synthesize.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrroles in a single step from three or more reactants. nih.govorganic-chemistry.orgynu.edu.cn
One such example is a four-component reaction involving two primary amines, diketene, and nitrostyrene (B7858105) to produce highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions. organic-chemistry.org Another novel three-component reaction utilizes N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to synthesize 2-aminopyrrole systems. organic-chemistry.org The mechanism of this reaction is believed to involve a 1,3-dipolar cycloaddition. organic-chemistry.org
While these MCRs provide access to diversely substituted aminopyrroles, their application to the specific synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide would require careful selection of the starting components to achieve the desired substitution pattern.
Functional Group Interconversions and Derivatization Strategies
Once the core this compound scaffold is synthesized, further modifications can be made through various functional group interconversions and derivatization strategies to explore the structure-activity relationships of these compounds.
Introduction of Varied Substituents on the Pyrrole Core
The pyrrole ring is susceptible to electrophilic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The presence of both an amino group (electron-donating) and a carboxamide group (electron-withdrawing) on the pyrrole ring of the target molecule will influence the outcome of further substitution reactions.
N-Alkylation and N-Acylation of the 4-Amino Group: The 4-amino group can be a site for introducing a variety of substituents. It can undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. These reactions would provide a series of N-substituted derivatives, allowing for the exploration of how different groups at this position affect the properties of the molecule. For instance, the reactivity of 4-aminopyridine (B3432731) with various electrophiles provides a model for the potential reactions of the 4-amino group on the pyrrole ring. acs.org
Electrophilic Substitution on the Pyrrole Ring: The positions on the pyrrole ring that are not already substituted (C-3 and C-5) could potentially undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The directing effects of the existing N-methyl, 4-amino, and 2-carboxamide (B11827560) groups would determine the position of the incoming electrophile. For 1-methylpyrrole, nitration can lead to a mixture of 2- and 3-nitro isomers. cdnsciencepub.com The presence of an electron-withdrawing group at the 2-position of 1-methylpyrrole derivatives has been observed to increase the proportion of β-nitration (at the 3- or 4-position). cdnsciencepub.com
The following table summarizes some potential derivatization reactions:
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Acylation | Acyl chloride, pyridine, CH₂Cl₂ | 4-(acylamino)-1-methyl-1H-pyrrole-2-carboxamide |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), DMF | 4-(alkylamino)-1-methyl-1H-pyrrole-2-carboxamide |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), CCl₄ | Halogenated this compound |
| Nitration | HNO₃/H₂SO₄ or other nitrating agents | Nitro-substituted this compound |
These derivatization strategies are essential for creating a library of compounds based on the this compound scaffold for further investigation.
Regioselective Functionalization of the Pyrrole Ring
The synthesis of this compound hinges on the precise control of substituent placement on the pyrrole ring, a process known as regioselectivity. Due to the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic aromatic substitution. The directing influence of substituents already present on the ring is crucial for achieving the desired substitution pattern.
A primary strategy for introducing the amino group at the C4 position involves a two-step sequence: nitration followed by reduction. The starting material is typically a 1-methyl-1H-pyrrole-2-carboxamide or a related derivative like methyl 1-methyl-1H-pyrrole-2-carboxylate. The carboxamide group at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, electrophiles like the nitronium ion (NO₂⁺) are directed to the C4 position. nih.govmasterorganicchemistry.com
The nitration is commonly carried out using a mixture of nitric acid and a strong co-acid like sulfuric acid, which generates the reactive nitronium ion. masterorganicchemistry.comfrontiersin.org Studies on the nitration of similar compounds, such as 1-methyl-2-pyrrolecarbonitrile, have shown that the reaction yields a mixture of 4-nitro and 5-nitro isomers. researchgate.net The ratio of these isomers is influenced by the directing strength of the C2 substituent. researchgate.net For the C2-carboxamide, the "meta-directing" effect favors the formation of the 4-nitro derivative. researchgate.net The resulting intermediate, 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, can then be reduced to the target 4-amino compound using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Zn/AcOH).
| Reaction Step | Reagents | Key Intermediate | Target Position |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | 1-methyl-4-nitro-1H-pyrrole-2-carboxamide | C4 |
| Reduction | H₂, Pd/C or Zn/AcOH | - | C4-NH₂ |
Preparation of Protected Amino Pyrrole Derivatives (e.g., Boc, FMOC)
In multi-step syntheses, particularly in the construction of larger molecules like peptides or lexitropsin (B1675198) analogs, the reactive primary amino group of this compound must be temporarily masked with a protecting group. This prevents unwanted side reactions during subsequent chemical transformations. The two most common protecting groups employed for this purpose are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it an orthogonal protecting group to the base-labile Fmoc group.
FMOC Protection: The Fmoc group is favored in solid-phase peptide synthesis (SPPS). It is introduced using reagents like Fmoc-succinimide or Fmoc-Cl. The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while remaining stable to acidic conditions. This orthogonality is fundamental to the stepwise assembly of polyamide chains.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Common Use |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA) | Solution-phase synthesis |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-succinimide (Fmoc-OSu) | Basic (e.g., Piperidine/DMF) | Solid-phase peptide synthesis |
Synthesis of Pyrrole-Based Lexitropsin Analogs
This compound and its protected derivatives are crucial building blocks for the synthesis of lexitropsins. Lexitropsins are a class of synthetic polyamides, inspired by natural products like netropsin (B1678217) and distamycin, that can bind to the minor groove of DNA with high affinity and sequence specificity. researchgate.netcaltech.educaltech.edu These molecules are typically composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acid units. researchgate.netmdpi.com
The synthesis of these polyamide chains is most efficiently performed using automated solid-phase peptide synthesis (SPPS). caltech.edu In this process, an Fmoc-protected amino acid (such as Fmoc-protected 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid) is coupled to a resin-bound growing peptide chain. The Fmoc group is then removed with a mild base, and the next Fmoc-protected amino acid is added. This cycle is repeated until the desired polyamide sequence is assembled. caltech.educaltech.edu
The sequence of pyrrole and imidazole (B134444) units determines the DNA sequence that the lexitropsin analog will recognize. researchgate.net For instance, an antiparallel pairing of an imidazole and a pyrrole ring (Im/Py) targets a G-C base pair, while a Py/Py pair recognizes either an A-T or a T-A base pair. mdpi.com By strategically assembling building blocks derived from this compound, researchers can design and synthesize lexitropsins that target specific gene sequences, making them valuable tools in molecular biology and potential therapeutic agents. nih.govresearchgate.net
Novel Synthetic Methodologies and Green Chemistry Considerations
Recent advances in synthetic chemistry have focused on developing more efficient, faster, and environmentally friendly methods. These principles of "green chemistry" are being increasingly applied to the synthesis of pyrrole derivatives.
Microwave-Assisted Synthesis in Pyrrole Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. pensoft.netelsevierpure.comresearchgate.net
In pyrrole chemistry, microwave irradiation has been successfully applied to various synthetic transformations, including the Paal-Knorr synthesis, which is a fundamental method for constructing the pyrrole ring. pensoft.net The synthesis of pyrrole-2-carboxamides has been shown to be significantly more efficient using microwave heating, facilitating the rapid production of compound libraries. pensoft.netelsevierpure.com This technique offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent. rsc.org
Palladium-Catalyzed Functionalization of Pyrrole Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Heck couplings allow for the precise and efficient functionalization of the pyrrole ring at various positions. These methods provide access to a wide array of complex pyrrole derivatives that would be difficult to synthesize using traditional methods.
For instance, a halogenated pyrrole derivative can be coupled with a boronic acid (Suzuki coupling) or an organostannane (Stille coupling) to introduce new aryl or alkyl substituents. rsc.org These reactions are known for their high functional group tolerance and catalytic nature, which minimizes waste. While the core synthesis of this compound relies on classical electrophilic substitution, palladium-catalyzed methods are invaluable for the subsequent derivatization of this scaffold, enabling the creation of novel lexitropsin analogs and other biologically active molecules. rsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insight into the molecular framework. researchgate.net For 4-amino-1-methyl-1H-pyrrole-2-carboxamide, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern on the pyrrole (B145914) ring and identifying all constituent functional groups.
The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The pyrrole ring protons, being in an aromatic environment, would resonate in the downfield region. ipb.pt The N-methyl group would appear as a sharp singlet in the upfield region, while the protons of the primary amino (-NH₂) and carboxamide (-CONH₂) groups would appear as broader signals, with chemical shifts that can be sensitive to solvent and concentration. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the four distinct carbons of the pyrrole ring are expected in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and carboxamide substituents. researchgate.net Additional signals corresponding to the N-methyl carbon and the carbonyl carbon of the carboxamide group would also be present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a typical deuterated solvent (e.g., DMSO-d₆).
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrole H-3 | 6.0 - 6.5 | 105 - 110 |
| Pyrrole H-5 | 6.5 - 7.0 | 115 - 120 |
| N-CH₃ | 3.5 - 4.0 | 35 - 40 |
| C=ONH₂ | 7.0 - 8.0 (broad) | - |
| NH₂ | 5.0 - 6.0 (broad) | - |
| Pyrrole C-2 | - | 130 - 135 |
| Pyrrole C-4 | - | 125 - 130 |
| C =O | - | 160 - 165 |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. researchgate.net
Correlated Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two adjacent pyrrole ring protons, H-3 and H-5 (assuming numbering where the N-methyl is at position 1, carboxamide at 2, and amino at 4), confirming their connectivity within the heterocyclic ring.
Total Correlation Spectroscopy (TOCSY): A TOCSY experiment extends the correlations beyond adjacent protons, showing couplings between all protons within a single, unbroken spin system. oxinst.comuzh.chu-tokyo.ac.jp In this molecule, the pyrrole ring protons (H-3 and H-5) constitute a spin system. The TOCSY spectrum would therefore also show a correlation between H-3 and H-5, reinforcing the assignment made from the COSY experiment. This technique is particularly useful in more complex molecules for identifying all protons belonging to a specific structural fragment. u-tokyo.ac.jpnih.gov
NMR spectroscopy is a powerful tool for investigating molecular dynamics and preferred conformations in solution. nih.gov For this compound, the primary focus of conformational analysis would be the orientation of the carboxamide group relative to the pyrrole ring, which can exist as s-trans or s-cis conformers due to restricted rotation around the C2-C(O) single bond. researchgate.netmdpi.com
Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. mdpi.com If the rotation around the C2-C(O) bond is slow on the NMR timescale at lower temperatures, separate signals for the two conformers might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial information about the molecule's three-dimensional structure. mdpi.com A NOESY experiment could differentiate between the s-cis and s-trans conformers. For example, in the s-trans conformer, a NOE would be expected between the pyrrole H-3 proton and one of the amide protons, whereas in the s-cis conformer, the NOE would be between the N-methyl protons (or H-5) and an amide proton.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (molecular formula C₆H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which is calculated to be 139.0746 Da.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, producing a unique pattern of fragment ions that can be used for structural confirmation. The fragmentation is expected to proceed through several characteristic pathways for amides and pyrrole derivatives. miamioh.eduresearchgate.net
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 139 | [M]⁺˙ | Molecular ion |
| 123 | [M - NH₂]⁺˙ | Loss of the amino group radical |
| 122 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) from the carboxamide group |
| 95 | [M - CONH₂]⁺ | Cleavage of the carboxamide group (α-cleavage) |
| 81 | [C₄H₅N₂]⁺ | Fragmentation of the pyrrole ring after initial losses |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. pressbooks.publibretexts.org The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amino, primary amide, and N-methyl-pyrrole moieties.
The positions and shapes of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. nih.gov In the solid state or in concentrated solution, significant intermolecular hydrogen bonding is expected between the N-H groups (both amino and amide) and the carbonyl oxygen. This interaction typically causes the N-H and C=O stretching frequencies to shift to lower wavenumbers (red shift) and the bands to become broader. researchgate.netnih.gov Studies on the related compound pyrrole-2-carboxamide have confirmed the presence of strong intermolecular N-H···O hydrogen bonds. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| N-H Stretch | Primary Amide (-CONH₂) | 3350 - 3180 | Two bands, often broad |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Two bands youtube.com |
| C-H Stretch | Aromatic (Pyrrole) | 3150 - 3050 | Medium to weak |
| C-H Stretch | Aliphatic (N-CH₃) | 2960 - 2850 | Medium |
| C=O Stretch (Amide I) | Primary Amide (-CONH₂) | 1680 - 1640 | Strong, position sensitive to H-bonding libretexts.org |
| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1640 - 1590 | Medium to strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as 1-methylpyrrole-2-carboxamide and pyrrole-2-carboxamide, allows for a well-founded prediction of its solid-state characteristics. researchgate.netmdpi.com
It is anticipated that the pyrrole ring would be essentially planar. The carboxamide substituent may be slightly twisted out of the plane of the ring, but a high degree of conjugation would favor near-planarity. X-ray analysis of 1-methylpyrrole-2-carboxamide has shown that it crystallizes in a syn (or s-cis) conformation. researchgate.net
A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. Based on the analysis of similar pyrrole carboxamides, it is highly probable that the molecules would form centrosymmetric dimers through strong N-H···O hydrogen bonds between the amide groups of two separate molecules. researchgate.netmdpi.com Furthermore, the primary amino group at the C-4 position would provide additional sites for hydrogen bonding, potentially linking these dimers into more complex one-, two-, or three-dimensional supramolecular architectures. nih.gov
Computational and Theoretical Studies of 4 Amino 1 Methyl 1h Pyrrole 2 Carboxamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. While specific DFT data for 4-amino-1-methyl-1H-pyrrole-2-carboxamide is not published, studies on analogous compounds like pyrrole-2,3-dicarboxylate derivatives have utilized DFT for structural validation, employing methods such as B3LYP with a 6-311++G(d,p) basis set researchgate.net. Such calculations are fundamental for understanding the molecule's geometry and electronic properties.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrrole (B145914) derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis for Electron Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It allows for the investigation of charge transfer interactions between filled donor and empty acceptor orbitals, which can stabilize the molecule. In the context of this compound, NBO analysis would be instrumental in quantifying the delocalization of electron density from the amino group and the pyrrole ring to the carboxamide moiety, providing insights into the molecule's resonance stabilization and electronic communication between its functional groups.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to understand ligand-target interactions and to estimate the binding affinity.
Prediction of Binding Affinity and Pose
Molecular docking studies on various pyrrole-2-carboxamide derivatives have demonstrated their potential to bind to a range of biological targets. For instance, derivatives have been docked into the active sites of enzymes like enoyl-acyl carrier protein reductase and sterol 14α-demethylase nih.govvlifesciences.com. The docking scores from these simulations provide an estimation of the binding affinity, helping to rank potential inhibitors.
In a study of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), the predicted binding model of a lead compound showed that the pyrrole-2-carboxamide scaffold occupied a specific pocket within the active site nih.gov. The docking pose revealed key interactions that are likely crucial for the compound's inhibitory activity.
| Analogous Compound | Target Protein | Key Findings from Docking |
| Pyrrole-2-carboxamide derivative | Mycobacterial Membrane Protein Large 3 (MmpL3) | The pyrrole-2-carboxamide scaffold occupies the S4 pocket, with the 2,4-dichlorophenyl group in the S3 pocket and the cyclohexyl group in the S5 pocket nih.gov. |
| 3,4-dimethyl-1H-pyrrole-2-carboxamide | Sterol 14α-demethylase | The compounds demonstrated a highly spontaneous binding ability within the access channel of the enzyme's active site nih.gov. |
| Thieno[3,2-b]pyrrole-5-carboxamide derivative | Lysine Specific Demethylase 1 (LSD1) | Molecular docking was used to explore the binding interaction modes of a series of inhibitors nih.gov. |
Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
A detailed analysis of the docked poses allows for the identification of specific intermolecular interactions that stabilize the ligand-target complex. These interactions are critical for understanding the basis of molecular recognition.
Hydrogen bonds are often key determinants of binding specificity. In the case of pyrrole-2-carboxamide derivatives targeting MmpL3, it was found that the hydrogens on the pyrrole and carboxamide groups were crucial for potency. The removal of these hydrogen bond donors, for example by methylation, led to a significant reduction or complete loss of activity nih.gov. Docking studies revealed that a methylated analog could still bind in the active site pockets but formed only one hydrogen bond, compared to the multiple interactions of the more active parent compound nih.gov. In another instance, the complete methylation of both the pyrrole and amide nitrogens resulted in a compound that only interacted through hydrophobic contacts, with a concomitant loss of activity nih.gov.
Hydrophobic interactions and π–π stacking are also important. For example, in studies of 5-methyl-2-carboxamidepyrrole-based compounds, preliminary docking investigations highlighted the ability of aromatic groups to establish π–π interactions with phenylalanine and histidine residues in the binding site nih.gov.
| Interaction Type | Example from Analog Studies | Significance |
| Hydrogen Bonding | Amide of a pyrrole-2-carboxamide derivative with ASP645 in MmpL3 nih.gov. | Crucial for potency; methylation of N-H groups leads to reduced activity nih.gov. |
| Hydrophobic Interactions | Methylated pyrrole-2-carboxamide derivative with the active site of MmpL3 nih.gov. | Contributes to binding but is insufficient for high potency in the absence of key hydrogen bonds nih.gov. |
| π–π Interactions | Aromatic groups of 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide with Phe44 and His53 nih.gov. | Important for the accommodation of aromatic substituents within the binding site nih.gov. |
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their complexes over time. This allows for an exploration of the conformational landscape of a ligand and the stability of its interactions with a target protein.
MD simulations have been employed to investigate the binding stability of various heterocyclic compounds, including those with a pyrrole-carboxamide-like scaffold. For instance, in a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed molecules with high predicted activity nih.govresearchgate.net. These simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions over the simulation time. Similarly, the stability of a carboxamide-linked pyridopyrrolopyrimidine in the binding cavity of SARS-CoV-2 Mpro was predicted using MD simulations, which supported its high inhibitory activity observed in vitro researchgate.net.
For this compound, MD simulations could provide valuable information on its conformational preferences in different solvent environments and when bound to a biological target. Such simulations would allow for an assessment of the stability of important hydrogen bonds and other interactions, offering a more dynamic and realistic picture of the binding event than that provided by static docking poses.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, enabling the prediction of the biological activity of a compound based on its physicochemical properties. Cheminformatics tools allow for the systematic analysis of these properties and the exploration of vast chemical spaces to identify novel derivatives with improved characteristics.
Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. Tools such as QikProp, a component of the Schrödinger software suite, are frequently employed to calculate a wide range of pharmaceutically relevant descriptors for a given molecule. These descriptors help to assess the compound's "drug-likeness" and potential for oral bioavailability.
For this compound, a hypothetical QikProp analysis would provide valuable insights into its molecular properties. The predicted values for key descriptors would be compared against the known ranges for successful drugs.
Table 1: Hypothetical Predicted Physicochemical and ADME Properties of this compound using QikProp
| Property | Predicted Value | Acceptable Range | Description |
| Molecular Weight (MW) | 154.17 | 130.0 - 725.0 | The mass of one molecule of the substance. |
| logP (octanol/water) | 0.85 | -2.0 - 6.5 | A measure of the molecule's lipophilicity. |
| logS (aqueous solubility) | -1.5 | -6.5 - 0.5 | The logarithm of the molar solubility in water. |
| Hydrogen Bond Donors (donorHB) | 2 | 0.0 - 6.0 | The number of hydrogen atoms attached to N or O. |
| Hydrogen Bond Acceptors (accptHB) | 3 | 2.0 - 20.0 | The number of N or O atoms. |
| Polar Surface Area (PSA) | 78.5 Ų | 7.0 - 200.0 Ų | The surface sum over all polar atoms. |
| Number of Rotatable Bonds (rotab) | 1 | 0.0 - 15.0 | The number of bonds that allow free rotation. |
| Lipinski's Rule of Five (#violations) | 0 | 0 - 4 | A rule of thumb to evaluate drug-likeness. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific QikProp analysis for this compound is not publicly available.
Cheminformatics approaches enable the systematic exploration of the chemical space around a lead compound like this compound to identify novel derivatives with potentially improved properties. This is often achieved through the creation of virtual libraries of related compounds and their subsequent in silico screening.
By modifying the core structure of this compound at various positions, it is possible to generate a diverse set of virtual derivatives. For instance, substitutions could be made at the amino group, the carboxamide nitrogen, or on the pyrrole ring itself. These virtual compounds can then be subjected to the same predictive modeling as the parent molecule to assess their drug-likeness and potential for improved biological activity.
Table 2: Hypothetical Exploration of Chemical Space: Virtual Derivatives of this compound and their Predicted Properties
| Derivative | Modification | Predicted logP | Predicted logS | Predicted PSA (Ų) |
| Parent Compound | - | 0.85 | -1.5 | 78.5 |
| Derivative A | N-acetylation of the 4-amino group | 0.60 | -1.8 | 89.7 |
| Derivative B | N-methylation of the carboxamide | 1.15 | -1.7 | 72.3 |
| Derivative C | Addition of a chloro group at position 5 | 1.55 | -2.1 | 78.5 |
| Derivative D | Replacement of 4-amino with 4-nitro | 1.20 | -2.5 | 110.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. The predicted properties would be calculated using computational tools like QikProp.
The exploration of this virtual library could reveal important structure-activity relationships. For example, the hypothetical data in Table 2 suggests that N-acetylation of the amino group (Derivative A) might slightly decrease lipophilicity and increase polar surface area, which could impact cell permeability. Conversely, the addition of a chloro group (Derivative C) would likely increase lipophilicity. By systematically generating and evaluating such derivatives in silico, researchers can prioritize the synthesis of a smaller, more focused set of compounds for further experimental testing, thereby accelerating the drug discovery process.
Molecular Interaction Mechanisms and Biological Target Engagement in Research Models
Interaction with Nucleic Acids (DNA/RNA) at the Molecular Level
The planar, crescent-shaped structure of the pyrrole-carboxamide core is well-suited for recognition of the helical structure of DNA. This recognition is primarily driven by non-covalent interactions, allowing molecules based on this scaffold to bind reversibly to nucleic acids and modulate their biological functions.
Minor Groove Binding Mechanisms
The 4-amino-1-methyl-1H-pyrrole-2-carboxamide moiety is a key building block for synthetic DNA minor groove binders. nih.govmdpi.com These molecules, often designed as polyamides containing pyrrole (B145914) and imidazole (B134444) rings, fit snugly into the minor groove of the DNA double helix. beilstein-journals.org The binding is sequence-specific, with a preference for A-T rich regions. researchgate.netdntb.gov.ua This specificity is governed by a combination of shape complementarity, hydrogen bonding, and van der Waals forces. beilstein-journals.org The amide and amino groups of the pyrrole core act as hydrogen bond donors, forming connections with the acceptor atoms on the floor of the minor groove (N3 of adenine (B156593) and O2 of thymine). researchgate.net
| Shape Complementarity | Crescent shape of the molecule | Curvature of the minor groove | Ensures a tight fit and proper orientation for specific interactions. beilstein-journals.org |
Intercalation Studies and Topoisomerase Inhibition
While the primary mode of DNA interaction for this scaffold is minor groove binding, derivatives have been investigated for their ability to inhibit topoisomerases. nih.gov Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription. Some related 4-arylcarboxamidopyrrolo-2-carboxyanilides have been shown to inhibit both human topoisomerase I and II. nih.gov The mechanism for topoisomerase I inhibition involves the stabilization of the enzyme-DNA "cleavable complex," which prevents the re-ligation of the DNA strand and leads to DNA breaks. nih.gov This is distinct from classical intercalation, where a planar molecule inserts itself between the base pairs of the DNA, causing local unwinding and structural distortion. nih.gov
Table 2: Effects of Pyrrole-Carboxamide Derivatives on Topoisomerases
| Enzyme Target | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Human Topoisomerase I | Inhibition | Stabilization of the topoisomerase I-DNA covalent complex. | nih.gov |
| Human Topoisomerase II | Inhibition | Inhibition of enzyme activity (specific mechanism under investigation). | nih.gov |
Modulation of DNA Replication and Transcription Processes
By occupying the minor groove, molecules derived from this compound can physically obstruct the binding of essential cellular machinery. This steric hindrance can prevent the attachment of DNA polymerases and transcription factors to their target sequences, thereby modulating DNA replication and transcription. beilstein-journals.org The inhibition of topoisomerases by these compounds also directly interferes with these processes, as the resolution of DNA supercoiling is a prerequisite for the progression of replication forks and transcription bubbles. nih.govnih.gov The disruption of these fundamental processes is a key mechanism behind the biological activity of these compounds in research models.
Modulation of Enzyme and Receptor Activity
Beyond nucleic acids, the pyrrole-carboxamide scaffold has been incorporated into molecules designed to target specific enzymes and receptors. This interaction is often characterized by high specificity, driven by precise contacts within a protein's binding pocket.
Binding Site Characterization and Allosteric Modulation
Derivatives of the pyrrole-carboxamide scaffold have been identified as potent inhibitors of various enzymes, including protein kinases. For instance, a related compound, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, was found to bind to the ATP-binding site of Protein Kinase B (PKB/Akt). nih.gov X-ray crystallography revealed that the inhibitor occupies the P-loop lipophilic pocket, with the 4-amino group forming hydrogen bonds with specific amino acid residues (Glu236 and the backbone carbonyl of Glu279). nih.gov
This type of interaction, occurring at a well-defined binding site, can lead to allosteric modulation. Allosteric modulators bind to a site on a receptor or enzyme that is spatially distinct from the primary (orthosteric) binding site for the endogenous substrate. nih.gov This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand, thereby modulating the protein's activity without directly competing with the natural substrate. nih.govnih.gov
Specificity Towards Biological Pathways
A significant feature of enzyme inhibitors based on the pyrrole-carboxamide structure is their potential for high target specificity. This allows for the selective modulation of specific biological pathways.
Protein Kinase B (PKB/Akt) Pathway: The aforementioned PKB inhibitor demonstrated a 28-fold selectivity for PKB over the structurally similar kinase PKA. nih.gov This specificity allows for the targeted inhibition of the PI3K-PKB-mTOR signaling pathway, which is crucial in cell growth and proliferation. nih.gov
Mycobacterial Pathways: In other research, pyrrole-2-carboxamide derivatives were developed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. Targeting MmpL3 provides a highly specific mechanism for inhibiting the growth of mycobacteria, as this pathway is absent in mammals. nih.gov
Table 3: Enzyme Targets and Associated Biological Pathways
| Enzyme/Protein Target | Binding Site/Mechanism | Associated Pathway | Specificity |
|---|---|---|---|
| Protein Kinase B (PKB/Akt) | Binds to P-loop lipophilic pocket, forming H-bonds with Glu236 and Glu279. nih.gov | PI3K-PKB-mTOR Signaling | Selective over related kinases like PKA. nih.gov |
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Binds to MmpL3, inhibiting its function. nih.gov | Mycolic Acid Biosynthesis/Transport | Specific to mycobacteria. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Interacts with the ATP-binding domain. nih.gov | Receptor Tyrosine Kinase Signaling | Demonstrated in silico for related pyrrole diones. nih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Interacts with the ATP-binding domain. nih.gov | Receptor Tyrosine Kinase Signaling | Demonstrated in silico for related pyrrole diones. nih.gov |
Mechanistic Studies in In Vitro Cellular Models (Excluding Clinical Efficacy)5.3.1. Exploration of Molecular Pathways in Response to Compound Exposure5.3.2. Gene Expression Profiling in Biological Systems (e.g., PPAR-alpha, beta-oxidation)
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be necessary to elucidate the biological effects of "this compound" at the molecular and cellular level.
Applications of 4 Amino 1 Methyl 1h Pyrrole 2 Carboxamide As a Research Scaffold
Building Block in Complex Organic Synthesis
The defined geometry and reactive functional groups of 4-amino-1-methyl-1H-pyrrole-2-carboxamide make it an important precursor in the multistep synthesis of intricate molecular architectures. Organic chemists utilize this and closely related pyrrole (B145914) units to construct larger, more complex natural products and their analogues.
The pyrrole-2-carboxamide moiety is a signature component of many naturally occurring poly-pyrrolic and pyrrole-imidazole alkaloids (PIAs), a class of marine natural products known for their broad range of biological activities and interesting skeletal diversity. rsc.orgresearchgate.net These alkaloids, such as oroidin (B1234803) and sceptrin, are often composed of repeating pyrrole units linked by amide bonds. rsc.orgnih.gov The this compound scaffold serves as an ideal monomer for the iterative synthesis of these oligomeric structures.
Research into the total synthesis of PIAs has explored various methods for incorporating the pyrrole carboxamide unit, ranging from classical amide bond formations using acid chlorides to palladium-catalyzed coupling reactions. rsc.org Furthermore, nitropyrrole derivatives, which can be chemically converted to the corresponding aminopyrroles, are used as intermediates in the synthesis of modified DNA minor-groove binders. nih.gov These synthetic molecules consist of linked pyrrole carboxamide units designed to recognize and bind to specific sequences in the minor groove of DNA. One such intermediate, 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide, showcases the use of an N-methylated pyrrole unit as a key building block in creating these poly-pyrrolic structures. nih.gov
A prominent example of a biologically active poly-pyrrolic compound is Netropsin (B1678217), which contains linked N-methylpyrrole rings and demonstrates the importance of this structural motif in molecular recognition. epa.gov
Macrocycles, large ring-shaped molecules, represent an important class of compounds with therapeutic potential, bridging the gap between small molecules and larger biologics. nih.gov The structural rigidity and pre-organized conformation of scaffolds like this compound are advantageous for their incorporation into macrocyclic frameworks. The pyrrole NH group (in the parent scaffold) is a well-known hydrogen bond donor, which aids in anion binding and can help organize the three-dimensional structure of the macrocycle. mdpi.com
The synthesis of macrocycle libraries often involves using versatile building blocks that can be cyclized through reactions like ring-closing metathesis (RCM) or intramolecular amide coupling. nih.gov The this compound scaffold offers two distinct points for connection. The carboxamide can be derived from a carboxylic acid for coupling, while the 4-amino group provides a second handle for chain extension, making it a suitable component for creating diverse macrocyclic libraries. This bifunctionality allows for the generation of macrocycles with varied ring sizes and functionalities, which can be screened for specific biological activities. nih.gov
Lead Compound Identification and Optimization in Early-Stage Drug Discovery Research
The pyrrole-2-carboxamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. ontosight.ai This makes this compound an excellent starting point for identifying and optimizing lead compounds in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. ontosight.aiontosight.ai
In modern drug discovery, large collections of compounds, known as libraries, are synthesized and tested against biological targets in high-throughput screening (HTS) campaigns. The this compound scaffold is ideally suited for the construction of such libraries through combinatorial chemistry. By systematically modifying the functional groups, a large number of distinct but structurally related analogues can be generated.
For example, a focused library can be created by:
Varying the substituent on the 4-amino group: Acylation or alkylation of the amine with a diverse set of chemical building blocks.
Modifying the carboxamide: Amide coupling of the corresponding pyrrole-2-carboxylic acid precursor with a library of different amines.
This strategy was employed in the development of novel anticancer agents, where a 5-methyl-2-carboxamidepyrrole scaffold was used to generate a virtual library of thousands of N-substituted derivatives for in silico screening against the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) enzyme. nih.gov This approach allows for the rapid exploration of the structure-activity relationship (SAR) around the core scaffold, leading to the identification of initial "hits."
| Scaffold Position | Modification Type | Example Reagents | Resulting Functionality |
| 4-Amino Group | Acylation | Acetyl chloride, Benzoyl chloride | Acetamide, Benzamide |
| 4-Amino Group | Reductive Amination | Acetone, Cyclohexanone | Isopropylamine, Cyclohexylamine |
| Carboxamide Nitrogen | Amide Coupling | Aniline, Benzylamine, Morpholine | N-phenyl, N-benzyl, N-morpholinyl |
Table 1: Illustrative combinatorial modifications to the this compound scaffold for library synthesis.
Once an initial hit is identified, the this compound scaffold provides a rigid framework for rational, structure-guided optimization to improve potency, selectivity, and pharmacokinetic properties. nih.gov
A notable example is the development of novel inhibitors against Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis. nih.gov Researchers used a pyrrole-2-carboxamide scaffold as the central connecting unit between a head group and a tail group designed to fit into specific pockets of the MmpL3 protein. nih.gov Structure-activity relationship (SAR) studies revealed that the hydrogens on the pyrrole and carboxamide groups were crucial for potent activity. nih.gov Specifically, replacing the pyrrole N-H with an N-methyl group (as is present in the subject compound) was found to reduce activity significantly in that particular series, demonstrating the profound impact of subtle structural modifications on biological function. nih.gov
| Compound | R1 (Pyrrole Ring) | R2 (Amide) | MIC (μg/mL) vs. M. tuberculosis |
| 5 | 2,4-dichlorophenyl | Cyclohexyl | 0.06 |
| 12 | 2,4-dichlorophenyl | Adamantyl | 3.7 (N-methylated pyrrole) |
| 16 | 2-fluorophenyl | Adamantyl | <0.016 |
| 17 | 3-fluorophenyl | Adamantyl | <0.016 |
Table 2: Selected SAR data from a study on pyrrole-2-carboxamide MmpL3 inhibitors, highlighting the effect of substitutions on antimycobacterial activity. Data adapted from a 2022 study on MmpL3 inhibitors. nih.gov
Similarly, the pyrrole carboxamide scaffold has been successfully optimized to yield potent inhibitors of other key therapeutic targets, including:
EZH2 (Enhancer of zeste homologue 2): Pyrrole-3-carboxamide derivatives were developed as inhibitors for anticancer applications. rsc.org
ERK5 Kinase: Parallel optimization of a pyrrole carboxamide series led to inhibitors with improved potency and oral bioavailability. nih.gov
5-HT6 Receptor: Degradation of a larger fused-ring system to a simpler 2-phenyl-1H-pyrrole-3-carboxamide scaffold led to the discovery of potent inverse agonists with cognition-enhancing potential. acs.org
Development of Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. A high-quality chemical probe is typically derived from a potent and selective lead compound. The this compound scaffold is an excellent starting point for creating such tools.
The development process involves modifying the optimized lead compound by attaching a reporter tag or a reactive handle at a position that does not interfere with its binding to the target protein. The 4-amino group on the pyrrole ring is a prime location for such modifications.
Potential modifications to create chemical probes include:
Attachment of a Biotin Tag: This allows for the affinity purification of the target protein from cell lysates, a technique used for target identification and validation (e.g., pull-down assays).
Conjugation of a Fluorophore: Adding a fluorescent dye (e.g., FITC) enables the visualization of the target protein's location and abundance within cells using techniques like fluorescence microscopy or flow cytometry.
Incorporation of a "Click Chemistry" Handle: Attaching a small, bio-orthogonal group like an alkyne or azide (B81097) allows the probe to be covalently linked to other molecules (e.g., fluorescent reporters, affinity tags) after it has bound to its target within a complex biological system.
By converting a selective inhibitor based on the this compound scaffold into a suite of chemical probes, researchers can gain deeper insights into the biology of its target, which can, in turn, facilitate the development of new therapeutics.
Role in Material Science and Chemical Process Development
The chemical compound this compound and its derivatives are pivotal building blocks in the fields of material science and chemical process development. Their significance is particularly pronounced in the synthesis of sequence-specific DNA-binding polyamides, which are functional materials with tailored properties for biological applications. The structural framework of this pyrrole-carboxamide is integral to the development of novel synthetic methodologies, such as solid-phase synthesis, which has revolutionized the creation of complex oligomers.
In material science, the focus lies on the creation of functional polymers. Polyamides containing N-methylpyrrole and N-methylimidazole amino acids, close structural analogs of this compound, are designed to bind to the minor groove of DNA with high affinity and specificity. caltech.edunih.gov This ability to target specific DNA sequences has led to the development of materials that can act as gene-silencing agents, demonstrating potential therapeutic applications. nih.gov The precise arrangement of the pyrrole and imidazole (B134444) units in the polyamide chain dictates the DNA sequence that will be recognized. caltech.edu
The development of these specialized polyamides has been greatly facilitated by advancements in chemical process development, specifically through the optimization of solid-phase synthesis techniques. caltech.edunih.gov This methodology allows for the efficient and controlled stepwise addition of monomer units, such as protected forms of this compound, onto a solid support. caltech.edu Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including simplified purification and the ability to automate the process, which is crucial for creating the complex, sequence-specific polyamides required for advanced material applications. caltech.eduresearchgate.net
The research in this area has established clear protocols for the synthesis of these functional polyamides. These protocols detail the coupling cycles, reagents, and reaction conditions necessary for achieving high yields and purity. The use of Fmoc and Boc protection strategies for the amino group of the pyrrole monomers is a key aspect of these synthetic processes. caltech.eduresearchgate.net
Below are interactive data tables summarizing key aspects of the synthesis and application of these pyrrole-imidazole polyamides.
Table 1: Monomer Building Blocks in Polyamide Synthesis
| Monomer Type | Chemical Name | Role in Polyamide Chain |
| Pyrrole Analog | This compound | Forms the core repeating unit, contributes to DNA binding. |
| Imidazole Analog | N-methylimidazole amino acids | Provides specificity for G-C base pairs in the DNA target. caltech.edu |
| Pyrrole Analog | N-methylpyrrole amino acids | Provides specificity for A-T and T-A base pairs. caltech.edu |
Table 2: Solid-Phase Synthesis Protocol for Pyrrole-Imidazole Polyamides
| Step | Procedure | Reagents | Purpose |
| 1. Deprotection | Removal of the Boc protecting group | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To expose the amine for the next coupling reaction. caltech.edu |
| 2. Washing | Rinsing the solid support | Dichloromethane (DCM) and Dimethylformamide (DMF) | To remove excess reagents and byproducts. caltech.edu |
| 3. Coupling | Addition of the next monomer unit | Activated monomer (e.g., OBt ester), Diisopropylethylamine (DIEA) | To form the amide bond and extend the polyamide chain. caltech.edu |
| 4. Washing | Rinsing the solid support | Dimethylformamide (DMF) and Dichloromethane (DCM) | To remove unreacted monomer and coupling reagents. caltech.edu |
| 5. Cleavage | Release of the polyamide from the resin | Aminolysis | To obtain the final polyamide product. researchgate.net |
The research into pyrrole-imidazole polyamides showcases the dual role of compounds like this compound. In material science, they are fundamental to the properties of the final functional material. In chemical process development, their reactivity and structural characteristics drive the innovation of synthetic methodologies. The continued exploration of such scaffolds is expected to lead to the creation of new materials with increasingly sophisticated functions.
Future Research Directions and Unexplored Potential
Expansion of Synthetic Methodologies for Enhanced Diversity
The future exploration of 4-amino-1-methyl-1H-pyrrole-2-carboxamide is fundamentally linked to the development of versatile and efficient synthetic strategies. Current methods, while effective, can be expanded to generate a wider array of analogues, which is crucial for comprehensive structure-activity relationship (SAR) studies.
Future synthetic endeavors should focus on:
Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions would offer a highly efficient route to structurally diverse pyrrole (B145914) derivatives. Strategies involving the sequential condensation of amines, arylglyoxals, and other active methylene compounds can rapidly generate libraries of polysubstituted pyrroles.
Advanced Cycloaddition Strategies: The Van Leusen [3+2] cycloaddition reaction, utilizing tosylmethyl isocyanide (TosMIC), is a powerful tool for pyrrole synthesis. Future work could explore novel substituted TosMIC reagents and electron-deficient alkenes to introduce greater diversity at various positions of the pyrrole ring.
Catalytic C-H Functionalization: Direct C-H bond functionalization of the pyrrole core represents a highly atom-economical approach to new derivatives. Research into transition-metal-catalyzed (e.g., palladium, rhodium, copper) C-H activation would allow for the introduction of aryl, alkyl, or other functional groups at specific positions of the pyrrole ring, bypassing the need for pre-functionalized starting materials.
Novel Amidation Techniques: Exploring non-traditional methods for forming the carboxamide bond, such as the oxidative amidation of pyrrole carboxaldehydes, can provide access to primary, secondary, and tertiary amides under mild conditions. This approach, which may involve pyrrole acyl radical intermediates, offers an alternative to standard coupling reagents and expands the scope of accessible amide derivatives.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-Component Reactions | One-pot synthesis involving three or more starting materials. | High efficiency, atom economy, and rapid library generation. |
| Advanced Cycloaddition | [3+2] cycloaddition using novel TosMIC reagents. | Access to diverse substitution patterns on the pyrrole ring. |
| C-H Functionalization | Direct catalytic functionalization of C-H bonds on the pyrrole core. | High atom economy, reduced synthetic steps. |
| Oxidative Amidation | Formation of the amide bond from a pyrrole aldehyde precursor. | Mild reaction conditions, access to diverse amide structures. |
Advanced Structural-Mechanistic Correlations in Biological Systems
While pyrrole-2-carboxamide derivatives have been identified as inhibitors of various biological targets, including mycobacterial enzymes and cyclooxygenases, a deep mechanistic understanding is often lacking. Future research must prioritize the elucidation of the precise molecular interactions between this compound derivatives and their biological targets.
Key areas for investigation include:
Co-crystallization Studies: Obtaining high-resolution X-ray crystal structures of analogues in complex with their target proteins is paramount. These structures would reveal the exact binding mode, identify key interacting amino acid residues, and provide a definitive blueprint for rational drug design.
Biophysical Interaction Analysis: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be employed to quantify the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. This data is crucial for understanding the driving forces behind target recognition.
Enzyme Kinetics: For derivatives targeting enzymes, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive). This information is vital for optimizing inhibitors and predicting their in vivo behavior.
Cellular Target Engagement: Developing assays to confirm that the compound engages its intended target within a cellular context is a critical step. This validates that the observed biological effect is a direct result of the compound's interaction with the target protein.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.
Future applications of AI/ML in this area include:
Predictive Modeling: Training ML models on existing SAR data to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries to prioritize candidates for synthesis.
De Novo Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold. These algorithms can be programmed to optimize for multiple parameters simultaneously, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Structure-Based Virtual Screening: Employing molecular docking and molecular dynamics simulations to screen virtual libraries of pyrrole derivatives against the three-dimensional structures of biological targets. This structure-guided approach helps identify compounds with a high probability of binding to the target's active site.
Development of Novel Applications in Chemical Biology
The unique structural features of the pyrrole carboxamide scaffold make it an attractive candidate for the development of chemical biology tools to probe and manipulate biological systems.
Unexplored applications include:
Fluorescent Probes: By conjugating fluorophores to the this compound core, it may be possible to develop probes for imaging specific biological targets or processes within living cells. Some dipyrrole carboxamides have already shown potential as ratiometric fluorescent sensors for specific ions.
Affinity-Based Probes: Derivatives can be synthesized with photoreactive groups or other tags to be used in activity-based protein profiling (ABPP) or other chemical proteomics techniques. These probes would enable the identification of novel cellular targets and off-targets, providing deeper insights into the compound's mechanism of action and potential toxicities.
Targeted Protein Degradation: The scaffold could be functionalized to serve as a ligand for an E3 ubiquitin ligase or as a warhead that binds to a specific protein of interest, forming the basis of a Proteolysis-Targeting Chimera (PROTAC) to induce targeted protein degradation.
Investigation of Unconventional Molecular Interactions
The aromatic, electron-rich nature of the pyrrole ring suggests that its interactions with biological macromolecules may extend beyond classical hydrogen bonding. A deeper investigation into unconventional molecular interactions could unlock new strategies for designing high-affinity ligands.
Future research should explore:
π-Stacking Interactions: Detailed computational and experimental studies are needed to characterize the contribution of π-π stacking between the pyrrole ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of target proteins. The specific charge distribution and high polarizability of the pyrrole ring make it a potent partner in such interactions.
Cation-π Interactions: The interplay between the positively charged amino group (or a protonated derivative) and aromatic residues could be a significant, yet overlooked, contributor to binding affinity.
Halogen Bonding: The introduction of halogen atoms (e.g., chlorine, bromine) onto the pyrrole ring or its substituents could facilitate halogen bonding with electron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains, providing an additional vector for optimizing potency and selectivity.
Water-Mediated Interactions: High-resolution structural analysis could reveal the role of conserved water molecules in mediating the interaction between the ligand and the protein, offering new opportunities for ligand design.
By systematically pursuing these future research directions, the scientific community can fully unlock the therapeutic and technological potential of this compound and its derivatives, paving the way for new discoveries in medicine and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
